N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)hex-5-ynamide
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Overview
Description
N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)hex-5-ynamide: is a chemical compound with the molecular formula C8H10N4O3S2 and a molecular weight of 274.32 g/mol . This compound features a thiadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)hex-5-ynamide typically involves the reaction of 5-hexynoic acid with 5-sulfamoyl-1,3,4-thiadiazole-2-amine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)hex-5-ynamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like or .
Reduction: Reagents such as or .
Substitution: Conditions involving nucleophiles like amines or alcohols .
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)hex-5-ynamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)hex-5-ynamide involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to inhibit , an enzyme involved in the regulation of pH and fluid balance in tissues.
Pathways Involved: By inhibiting carbonic anhydrase, the compound can affect various physiological processes, including fluid secretion , respiratory gas exchange , and bone resorption .
Comparison with Similar Compounds
Acetazolamide: Another carbonic anhydrase inhibitor with a similar thiadiazole structure.
Methazolamide: A related compound with similar pharmacological properties.
Dorzolamide: Used in the treatment of glaucoma, also a carbonic anhydrase inhibitor.
Uniqueness: N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)hex-5-ynamide is unique due to its specific structural features, such as the hex-5-ynamide moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)hex-5-ynamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3S2/c1-2-3-4-5-6(13)10-7-11-12-8(16-7)17(9,14)15/h1H,3-5H2,(H2,9,14,15)(H,10,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSCAOCFAHVCOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(=O)NC1=NN=C(S1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1623789-42-3 |
Source
|
Record name | N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)hex-5-ynamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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